![molecular formula C92H148N4O16Rh2S4 B13826632 Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) is an organometallic complex with the molecular formula C92H144N4O16Rh2S4 and a molecular weight of 1896.22 g/mol . This compound is known for its unique structure, which includes rhodium atoms coordinated with prolinato ligands that are modified with dodecylphenylsulfonyl groups. It is primarily used as a catalyst in various chemical reactions due to its high reactivity and selectivity .
Méthodes De Préparation
The synthesis of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the reaction of rhodium(II) acetate with (S)-(-)-N-(P-dodecylphenylsulfonyl)proline in the presence of a suitable solvent . The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The prolinato ligands play a crucial role in stabilizing the rhodium center and enhancing its reactivity . The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules, proteins, and nucleic acids .
Comparaison Avec Des Composés Similaires
Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) can be compared with other rhodium complexes such as:
Tetrakis[®-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II): This compound has a similar structure but with the opposite chirality, leading to different selectivity in asymmetric synthesis.
Hydridotetrakis(triphenylphosphine)rhodium(I): This complex is used in hydrogenation reactions and has different ligand environments, affecting its reactivity and applications.
Tetrarhodium dodecacarbonyl: This compound is used in carbonylation reactions and has a different coordination environment compared to Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II).
The uniqueness of Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) lies in its specific ligand environment and its high selectivity in catalytic reactions .
Propriétés
Formule moléculaire |
C92H148N4O16Rh2S4 |
|---|---|
Poids moléculaire |
1900.3 g/mol |
Nom IUPAC |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m0000../s1 |
Clé InChI |
IGTBJBHOQXYDMM-JOECBHQBSA-N |
SMILES isomérique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


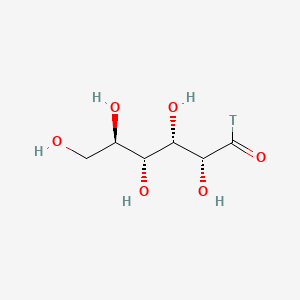
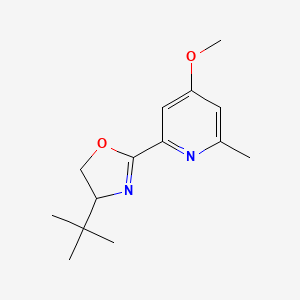
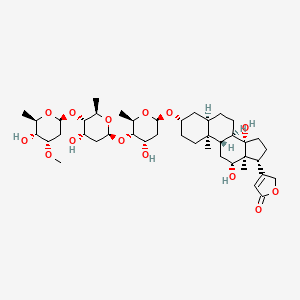

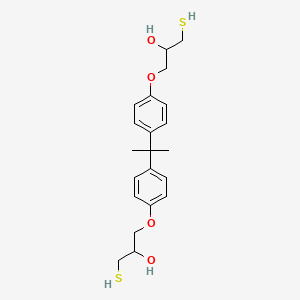
![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
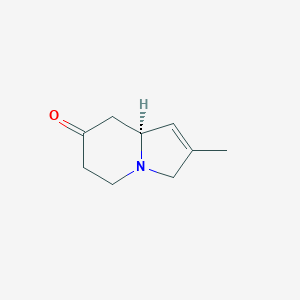
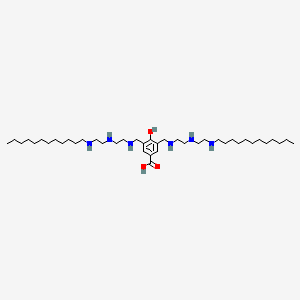
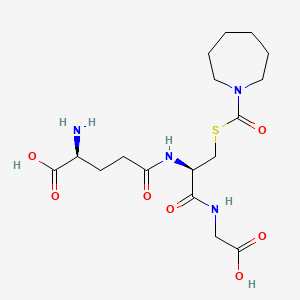

![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)
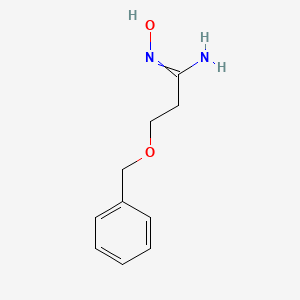
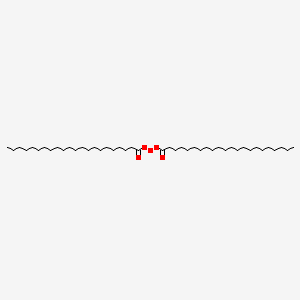
![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
